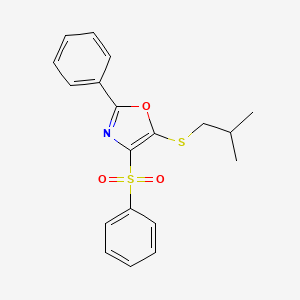

5-(Isobutylthio)-2-phenyl-4-(phenylsulfonyl)oxazole

Description

Properties

IUPAC Name |

4-(benzenesulfonyl)-5-(2-methylpropylsulfanyl)-2-phenyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3S2/c1-14(2)13-24-19-18(25(21,22)16-11-7-4-8-12-16)20-17(23-19)15-9-5-3-6-10-15/h3-12,14H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJDVTJLQUBJLEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSC1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Isobutylthio)-2-phenyl-4-(phenylsulfonyl)oxazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-aminophenol with isobutyric acid to form an intermediate, which is then subjected to cyclization and sulfonation reactions to yield the final product. The reaction conditions often include the use of catalysts, such as metal catalysts or nanocatalysts, to enhance the efficiency and yield of the reactions .

Industrial Production Methods

Industrial production of 5-(Isobutylthio)-2-phenyl-4-(phenylsulfonyl)oxazole may involve large-scale synthesis using optimized reaction conditions and continuous flow reactors. The use of advanced catalytic systems and automated processes ensures high purity and yield of the compound, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

5-(Isobutylthio)-2-phenyl-4-(phenylsulfonyl)oxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The phenyl and isobutylthio groups can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, substituted oxazoles, and various derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

5-(Isobutylthio)-2-phenyl-4-(phenylsulfonyl)oxazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Isobutylthio)-2-phenyl-4-(phenylsulfonyl)oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interference with cellular processes .

Comparison with Similar Compounds

Comparison with Similar Oxazole Derivatives

Structural and Functional Group Variations

The table below highlights key structural differences and their implications:

Key Observations:

- Electron-Withdrawing Groups (EWGs): The phenylsulfonyl group at R4 in the target compound is more electron-withdrawing than bromo (in 4-bromo derivatives) or nitrophenyl (at R5 in nox).

- Sulfur-Containing Substituents : The isobutylthio group (R5) offers greater steric hindrance compared to thiophen-3-yl (tfox) or thiophen-2-yl (), which may reduce packing efficiency in crystals but improve lipid solubility for biological applications.

- Biological Activity : The piperidinylsulfonyl group in ’s compound exhibits cytokinin-like activity, suggesting that the phenylsulfonyl group in the target compound may also confer bioactivity, albeit with altered potency due to aromatic vs. aliphatic sulfonyl differences .

Physicochemical and Crystallographic Properties

- Crystal Packing : The phenylsulfonyl group can engage in hydrogen/halogen bonds (e.g., S=O⋯H–N or S=O⋯I interactions), similar to sulfonyl-containing compounds in and . This contrasts with thiophene-substituted oxazoles (tfox), where sulfur atoms participate in weaker S⋯I halogen bonds .

Biological Activity

5-(Isobutylthio)-2-phenyl-4-(phenylsulfonyl)oxazole is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This detailed article will explore its biological activity, including antibacterial, antifungal, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features an oxazole ring, which is known for its pharmacological significance. The presence of the isobutylthio group and phenylsulfonyl moiety enhances its interaction with biological targets. The oxazole scaffold is recognized for its versatility in drug design, contributing to various therapeutic effects.

Antibacterial Activity

Recent studies have demonstrated that 5-(isobutylthio)-2-phenyl-4-(phenylsulfonyl)oxazole exhibits notable antibacterial properties. In vitro evaluations against several pathogenic strains have shown promising results:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 μg/mL |

| Enterococcus faecium | 16 μg/mL |

| Escherichia coli | 32 μg/mL |

| Klebsiella pneumoniae | 64 μg/mL |

These findings indicate that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Antifungal Activity

The compound also demonstrates antifungal activity, particularly against Candida albicans. The antifungal efficacy was evaluated using the broth microdilution method, yielding an MIC of 32 μg/mL. This suggests that the compound could be useful in treating fungal infections, especially in immunocompromised patients .

Anti-inflammatory Effects

In addition to its antimicrobial properties, 5-(isobutylthio)-2-phenyl-4-(phenylsulfonyl)oxazole has shown anti-inflammatory effects in various assays. The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Case Studies

- Study on Antibacterial Efficacy : A study conducted on the antibacterial efficacy of the compound against Enterococcus faecium biofilms revealed that it inhibited biofilm formation at concentrations lower than its MIC, highlighting its potential application in treating biofilm-associated infections .

- Evaluation of Anti-inflammatory Activity : In a mouse model of acute inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups. This suggests that the compound can modulate inflammatory responses effectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.